molecular formula C20H28O2 B1664509 Alitretinoin CAS No. 5300-03-8

Alitretinoin

Cat. No. B1664509
CAS RN: 5300-03-8
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-ZVCIMWCZSA-N
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Description

Alitretinoin, also known as 9-cis-retinoic acid, is a form of vitamin A. It is used in medicine as an antineoplastic (anti-cancer) agent developed by Ligand Pharmaceuticals . It is a first-generation retinoid . This compound is used as a topical treatment for cutaneous AIDS-related Kaposi’s sarcoma in cases when there is no need for oral or intravenous medication .


Synthesis Analysis

This compound is a naturally-occurring endogenous retinoid . It is metabolized in the liver through CYP3A4-mediated oxidation and is also isomerized to tretinoin .


Molecular Structure Analysis

This compound is an endogenous vitamin A derivative with high binding affinity for both retinoic acid receptors and retinoid X receptors . The IUPAC name for this compound is (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenoic acid .


Chemical Reactions Analysis

This compound acts on keratinocytes as well as dendritic cells. Keratinocytes show a significant reduction of chemokine expression after stimulation with this compound. On dendritic cells, this compound inhibits the upregulation of the maturation marker CD83 as well as the co-stimulatory molecules CD80 and CD86 .


Physical And Chemical Properties Analysis

This compound has a molar mass of 300.442 g·mol−1 . It is highly bound to proteins, although no exact figure is available . The elimination half-life of this compound is between 2 and 10 hours .

Scientific Research Applications

Alitretinoin in Dermatology

This compound has been widely recognized in dermatology for its efficacy in treating severe, recalcitrant nodular acne. However, its use extends beyond this initial approval due to its broad anti-inflammatory and immunomodulatory properties. The medication's adverse effects range from xerosis to teratogenicity, necessitating careful consideration and adherence to safety measures during treatment. Recent literature reviews emphasize the importance of understanding the drug's safety profile and highlight expert recommendations to enhance safety measures, particularly concerning fetal risk (Abdelmaksoud et al., 2020).

This compound in Chemoprevention

This compound is also studied for its potential in chemoprevention, particularly concerning non-melanoma skin cancers (NMSC). Systemic retinoids, including this compound, are the most examined chemopreventive agents due to their ability to regulate cell proliferation. Clinical studies have demonstrated the efficacy of this compound in this regard. However, the precise details regarding the type of retinoid, dosage, duration, and management of side effects in long-term treatments are still subjects of ongoing research (Bettoli et al., 2013).

This compound's Neurological and Psychiatric Implications

The relationship between this compound and psychiatric adverse effects, such as depression and psychosis, has been a topic of controversy and extensive study. While numerous case reports and studies suggest a potential link, the exact nature of this relationship and its underlying mechanisms are not fully understood. The distribution of retinoid receptors in the brain and their involvement in psychiatric pathogenesis are areas that require further exploration. Clinicians are advised to monitor patients closely for depressive symptoms and consider appropriate interventions if necessary (Bremner et al., 2012).

Topical this compound in Cutaneous Kaposi Sarcoma

This compound, among other topical treatments, has been identified as a safe and effective option for managing cutaneous Kaposi sarcoma (KS) lesions. Clinical trials and case reports support the use of topical this compound, alongside imiquimod and timolol, for this purpose. These treatments have been well-tolerated and have shown positive responses, offering clinicians additional options for treating cutaneous KS (Htet et al., 2022).

Mechanism of Action

Target of Action

9-CIS-RETINOIC ACID, also known as Alitretinoin or Panretin, primarily targets the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs) . These receptors are intracellular and function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation in both normal and neoplastic cells .

Mode of Action

9-CIS-RETINOIC ACID binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb, and RXRg) . Once activated, these receptors alter the conformation of the RAR, which affects the binding of other proteins that either induce or repress transcription of a nearby gene . This interaction results in changes in gene expression, thereby influencing cell differentiation and proliferation .

Biochemical Pathways

The activation of RARs and RXRs by 9-CIS-RETINOIC ACID influences several biochemical pathways. For instance, it has been shown to inhibit the expression of immunosuppressive genes and enhance the expression of pro-inflammatory factors in certain cells . It also blocks lymphocyte apoptosis acting through both RAR and RXR and inhibiting FasL/Fas/Caspase 8 and Bax/Bcl-2/Caspase 9 pathways .

Pharmacokinetics

The pharmacokinetics of 9-CIS-RETINOIC ACID demonstrate a wide degree of interpatient variability and decrease over time when administered on a daily basis . The plasma drug concentration profile of 9-CIS-RETINOIC ACID is consistent with a first-order elimination process, with a harmonic mean half-life of 31 minutes, and a mean clearance of 97 ml/min/m² . The pharmacokinetics of 9-CIS-RETINOIC ACID were linear over the dose range studied .

Result of Action

The molecular and cellular effects of 9-CIS-RETINOIC ACID’s action are diverse. It has been shown to increase lymphocyte viability and decrease apoptosis rate . In addition, it has been found to inhibit Treg differentiation . It also has antitumoral effects, as it increases the expression of certain steroidogenic enzymes and decreases ACTH receptor upregulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-CIS-RETINOIC ACID. For instance, it has been shown that 9-CIS-RETINOIC ACID signaling in Sertoli cells regulates their immunomodulatory function to control lymphocyte physiology and Treg differentiation . Further investigation is encouraged to reveal the influence of other factors such as temperature, solar radiation, and aeration on the transformation and degradation of 9-cis-retinoic acid .

Safety and Hazards

Alitretinoin can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also damage fertility or the unborn child . It is not recommended for use in children or the elderly as the safety and efficacy of this compound in these populations have not been assessed .

Biochemical Analysis

Biochemical Properties

9-Cis-Retinoic Acid interacts with several enzymes, proteins, and other biomolecules. It is an activator of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear hormone receptor family, which function as ligand-regulated transcription factors . The activation of these receptors by 9-Cis-Retinoic Acid leads to the regulation of gene expression, influencing various biochemical reactions .

Cellular Effects

The effects of 9-Cis-Retinoic Acid on cells are diverse and significant. It has been shown to regulate immune cell adhesion and stimulate immune response . In Sertoli cells, it regulates their immunomodulatory function to control lymphocyte physiology . In neuroblastoma cell lines, it induces morphological differentiation and inhibits proliferation . Moreover, it has been found to increase lymphocyte viability and decrease apoptosis rate .

Molecular Mechanism

9-Cis-Retinoic Acid exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It acts by binding to the retinoic acid receptor (RAR), which is bound to DNA in regions called retinoic acid response elements (RAREs) . Binding of the 9-Cis-Retinoic Acid ligand to RAR alters the conformation of the RAR, affecting the binding of other proteins that either induce or repress transcription of a nearby gene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Cis-Retinoic Acid can change over time. It has been found that 9-Cis-Retinoic Acid induces moderate transcriptional RXR activation . High endogenous levels of 9-Cis-Retinoic Acid in mice indicate its physiological relevance and stability .

Dosage Effects in Animal Models

The effects of 9-Cis-Retinoic Acid vary with different dosages in animal models. It has been found to stimulate immune cell adhesion, enhance lymphatic vessel proliferation and regeneration, and decrease symptoms in animal models .

Metabolic Pathways

9-Cis-Retinoic Acid is involved in several metabolic pathways. It is a metabolite of vitamin A, and its synthesis involves the conversion of retinol into retinal by a retinol dehydrogenase, and subsequently, retinoic acid is formed by a retinal dehydrogenase .

Transport and Distribution

9-Cis-Retinoic Acid is transported and distributed within cells and tissues. It has been found that in the presence of its ligand 9-Cis-Retinoic Acid, RXRα was almost exclusively located in the cytoplasm . More importantly, RXRα acts as a carrier to assist translocation of TR3, which plays an important role in apoptosis .

Subcellular Localization

The subcellular localization of 9-Cis-Retinoic Acid and its effects on its activity or function are significant. Both RXRα and TR3 colocalized in the nucleus; however, upon stimulation by 9-Cis-Retinoic Acid they cotranslocated to the cytoplasm and then localized in the mitochondria . This suggests that 9-Cis-Retinoic Acid plays a role in directing proteins to specific compartments or organelles within the cell.

properties

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
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InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-ZVCIMWCZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040404
Record name 9-cis- Retinoic acid
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Molecular Weight

300.4 g/mol
Source PubChem
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Physical Description

Solid
Record name 9-cis-Retinoic acid
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Solubility

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C
Record name Alitretinoin
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Mechanism of Action

Alitretinoin binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb and RXRg). Once activated these receptors function as transcription factors that regulate the expression of genes that control the process of cellular differentiation and proliferation in both normal and neoplastic cells., Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) mediate the effects of retinoids on gene expression by binding to response elements in retinoid-sensitive genes. RAR- but not RXR-selective retinoids were found in many previous studies to suppress the growth of various cells, implicating RXR-RAR in these effects. ... RXR-selective retinoids inhibited DNA synthesis in squamous carcinoma 1483 cells transfected with RXRalpha but not with RARs. Ligand-induced transcription of the reporter luciferase gene via the activation of RXR-RXR but not RXR-RAR correlated with growth suppression. Studies with RXRalpha deletion mutants indicated that the DNA binding and the ligand binding domains are essential for mediating growth inhibition. A point mutation in the ligand binding domain (L430F) that decreased RXRalpha homodimerization compromised its growth inhibitory function. Further, RXRalpha mutant (F313A), which functions as a constitutively active receptor, inhibited DNA synthesis in the absence of ligand. These results demonstrate that RXR homodimer activation leads to growth inhibition and suggest that transfection of RXRalpha and treatment with RXR-selective retinoids or the transfection of constitutively activated RXRalpha mutant alone may have a therapeutic potential. /Retinoids/, The interaction of retinoid X receptor alpha with 9-cis-retinoic acid was studied ... . Transient kinetic analyses of this interaction suggest a two-step binding mechanism involving a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction that may arise from a conformational change within the ligand binding domain of the receptor. The assignment of this kinetic mechanism was supported by agreement between the overall equilibrium constant, Kov, derived from kinetic studies with that determined by equilibrium fluorescence titrations. Although these analyses do not preclude ligand-induced alteration in the oligomerization state of the receptor in solution, the simplest model that can be applied to these data involves the stoichiometric interaction of 9-cis-retinoic acid with retinoid X receptor alpha monomers.
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Color/Form

Yellow fine needles from ethanol, Yellow powder

CAS RN

5300-03-8
Record name 9-cis-Retinoic acid
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Melting Point

189-190 °C, 190-191 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Alitretinoin is a unique panagonist retinoid, meaning it binds to and activates all known retinoid receptors. [] These include both retinoic acid receptors (RAR-α, -β, -γ) and retinoid X receptors (RXR-α, -β, -γ). [, ] This binding triggers a cascade of downstream effects, influencing gene expression and ultimately impacting cellular processes like proliferation, differentiation, and immune responses. []

ANone: this compound exhibits anti-inflammatory and immunomodulatory activity. [] This is achieved through several mechanisms, including:

  • Regulation of keratinocyte activity: this compound influences keratinocyte cytokine production, potentially modulating the inflammatory response. []
  • Modulation of leukocyte activity: The compound can regulate leukocyte activity, further contributing to its anti-inflammatory effects. []
  • Potential impact on T cell differentiation: Research suggests that RXR agonists, like this compound, might influence the balance between regulatory T cells and pro-inflammatory T helper 17 cells. []

ANone: The molecular formula of this compound is C20H28O2, and its molecular weight is 300.44 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed for retinoid compounds.

ANone: this compound is not typically classified as a catalyst. Its primary mode of action involves binding to nuclear receptors and modulating gene expression rather than directly catalyzing chemical reactions.

ANone: While the provided research papers do not explicitly detail computational studies on this compound, such techniques are valuable for exploring the structure-activity relationships of retinoids and could be relevant for future research avenues.

ANone: While the provided research does not directly compare different this compound analogs, it highlights that its pan-agonist activity on both RAR and RXR receptors contributes to its unique pharmacological profile. [, ] Modifying its structure to alter receptor binding affinity or selectivity could significantly influence its efficacy and potentially lead to the development of compounds with tailored activity profiles.

ANone: The research primarily focuses on oral this compound. Formulation strategies for oral retinoids often involve utilizing lipid-based formulations or encapsulation techniques to enhance solubility and bioavailability, given their lipophilic nature. []

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